N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)-1-methyl-1H-pyrazole-4-sulfonamide

Description

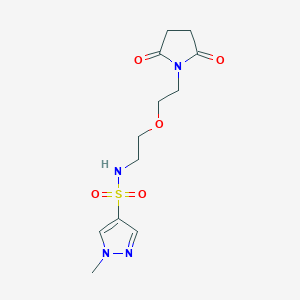

N-(2-(2-(2,5-Dioxopyrrolidin-1-yl)ethoxy)ethyl)-1-methyl-1H-pyrazole-4-sulfonamide is a synthetic small molecule characterized by a pyrazole sulfonamide core linked to a 2,5-dioxopyrrolidin-1-yl (N-hydroxysuccinimide, NHS) ester via an ethoxyethyl chain.

Properties

IUPAC Name |

N-[2-[2-(2,5-dioxopyrrolidin-1-yl)ethoxy]ethyl]-1-methylpyrazole-4-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N4O5S/c1-15-9-10(8-13-15)22(19,20)14-4-6-21-7-5-16-11(17)2-3-12(16)18/h8-9,14H,2-7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRYBTWQBKLRNGZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)S(=O)(=O)NCCOCCN2C(=O)CCC2=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N4O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)-1-methyl-1H-pyrazole-4-sulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound can be described by the following molecular formula:

- Molecular Formula : C₁₃H₁₈N₄O₄S

- Molecular Weight : 318.37 g/mol

Structural Features

The structure features a pyrazole ring, a sulfonamide group, and a dioxopyrrolidine moiety, which contribute to its biological activity. The presence of these functional groups allows for various interactions with biological targets.

Research indicates that compounds similar to this compound exhibit a range of biological activities, including:

- Antimicrobial Activity : Pyrazole derivatives have shown effectiveness against various bacterial strains and fungi. For instance, studies have demonstrated that certain pyrazole compounds disrupt bacterial cell membranes, leading to cell lysis .

- Anti-inflammatory Effects : Some derivatives exhibit significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6, suggesting potential applications in treating inflammatory diseases .

- Antitumor Properties : Research has indicated that pyrazole derivatives may inhibit tumor growth through various pathways, including the modulation of kinase activities .

Case Studies and Research Findings

- Antimicrobial Studies :

- Anti-inflammatory Activity :

- Antitumor Activity :

Summary of Biological Activities

Comparative Analysis of Pyrazole Derivatives

Scientific Research Applications

Antimicrobial Activity

Research has indicated that compounds with sulfonamide moieties exhibit antimicrobial properties. The sulfonamide group is known for its ability to inhibit bacterial growth by interfering with folic acid synthesis. Studies have shown that derivatives of sulfonamides can be effective against a range of pathogens, including bacteria and fungi.

Case Study : A study evaluated a series of N-sulfonamide derivatives for their antimicrobial activity against various strains. The findings suggested that certain derivatives exhibited potent activity, surpassing standard antibiotics in effectiveness against specific bacterial strains .

Anticancer Properties

The compound's structure suggests potential anticancer properties due to the presence of the pyrazole ring and sulfonamide group. These components are often involved in the inhibition of cancer cell proliferation.

Case Study : A synthetic derivative incorporating a similar structure was tested against human liver cancer cell lines (HepG2). The results indicated that several synthesized compounds showed significant cytotoxicity, with selectivity indices greater than standard chemotherapeutic agents .

Enzyme Inhibition

N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)-1-methyl-1H-pyrazole-4-sulfonamide has been studied for its potential to inhibit specific enzymes involved in metabolic pathways.

Research Findings : A recent study synthesized novel sulfonamide derivatives that were evaluated as dual inhibitors of dihydropteroate synthase (DHPS) and dihydrofolate reductase (DHFR). These enzymes are crucial for folate metabolism in bacteria, and their inhibition could lead to new antimicrobial therapies .

Data Tables

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

NHS Ester-Containing Conjugation Agents

Compound from : Bis(2-(2-(2-(3-((2,5-dioxopyrioxopyrrolidin-1-yl)oxy)-3-oxopropoxy)ethoxy)ethoxy)ethyl) C60–malonate shares the NHS ester group but incorporates a fullerene (C60) core and a malonate linker.

- Structural Differences : The ethoxyethyl chain in the target compound is shorter (two ethylene oxide units vs. three in ’s compound), likely reducing steric hindrance during conjugation.

- Functional Implications : The fullerene core in ’s compound enhances hydrophobicity and limits aqueous solubility, whereas the pyrazole sulfonamide in the target compound may improve solubility and enable specific protein interactions .

Pyrazole- and Sulfonamide-Containing Bioactive Agents

Compound from : 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide features a pyrazolo-pyrimidine core with a sulfonamide group.

- Structural Differences: The fused pyrazolo-pyrimidine system in ’s compound contrasts with the simpler 1-methylpyrazole in the target compound. The fluorophenyl and chromenone groups in suggest kinase or protease inhibition, while the target’s NHS ester implies transient binding (e.g., prodrug activation).

- Bioactivity : ’s compound has a molecular weight of 589.1 g/mol and demonstrated activity in kinase inhibition assays (implied by structural analogs). The target compound’s smaller size (~350–400 g/mol) may enhance cell permeability but reduce target affinity .

Organophosphorus Compounds (Evidences 3–4)

Compounds such as O-Ethyl S-2-trimethylammonium ethyl phosphonothiolate iodide () and N-{2-[ethoxy(methyl)phosphorothioyloxy]ethyl}-N-isopropylpropan-2-aminium chloride () are organophosphorus agents with quaternary ammonium groups. These are functionally distinct from the target compound, as they are designed for cholinesterase modulation or antidote applications. No direct structural or functional parallels exist .

Research Findings and Implications

- Reactivity : The NHS ester in the target compound is less sterically hindered than ’s derivative, enabling faster conjugation with amines (e.g., lysine residues in proteins).

- Thermal Stability : The pyrazole sulfonamide core likely offers greater thermal stability compared to ’s fused heterocycle, which may degrade at high temperatures (e.g., melting point of ’s analog: 175–178°C ).

- Biological Potential: While ’s compound shows explicit kinase inhibition, the target compound’s sulfonamide group could inhibit carbonic anhydrases or prostaglandin synthases, depending on substitution patterns.

Preparation Methods

Sulfonation of 1-Methyl-1H-pyrazole

1-Methyl-1H-pyrazole is reacted with chlorosulfonic acid in chloroform at 0°C, followed by gradual warming to 60°C. Thionyl chloride is then introduced to convert the sulfonic acid intermediate to the sulfonyl chloride. Key parameters include:

- Molar ratios : 1:5.5 (pyrazole:chlorosulfonic acid).

- Reaction time : 10 hours at 60°C for sulfonation, 2 hours for thionyl chloride treatment.

- Workup : Quenching with ice-cold water and extraction with dichloromethane yields 1-methyl-1H-pyrazole-4-sulfonyl chloride.

This method achieves >80% conversion, though yields depend on strict temperature control to minimize side reactions.

Preparation of the Dioxopyrrolidine-Ethoxyethyl Amine Linker

The linker, 2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethylamine, is synthesized via a two-step sequence involving ethylene glycol derivatives and pyrrolidine-2,5-dione.

Ethoxylation of Pyrrolidine-2,5-dione

Pyrrolidine-2,5-dione (succinimide) is reacted with 2-chloroethanol in the presence of potassium carbonate, forming 2-(2-hydroxyethoxy)-2,5-dioxopyrrolidine.

Conversion to Primary Amine

The hydroxyl group of 2-(2-hydroxyethoxy)-2,5-dioxopyrrolidine is converted to an amine via a Mitsunobu reaction with phthalimide, followed by hydrazine deprotection:

- Mitsunobu reaction : Triphenylphosphine and diethyl azodicarboxylate (DEAD) facilitate substitution with phthalimide.

- Deprotection : Hydrazine in ethanol removes the phthalimide group, yielding 2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethylamine.

Coupling of Sulfonyl Chloride and Amine

The final step involves reacting 1-methyl-1H-pyrazole-4-sulfonyl chloride with 2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethylamine under mild basic conditions.

Reaction Optimization

Yield and Purity

Alternative Synthetic Routes and Modifications

Reductive Amination Approach

An alternative method involves pre-forming the ethoxyethylamine linker with a protected amine, followed by coupling. For example:

Solid-Phase Synthesis

Patent literature describes solid-phase techniques for analogous sulfonamides, where the amine linker is immobilized on resin prior to sulfonylation. This method facilitates high-throughput screening but requires specialized equipment.

Analytical Characterization

Critical quality attributes are confirmed via:

- NMR : ¹H NMR (CDCl₃) shows characteristic peaks at δ 3.75 (s, 3H, N–CH₃), 3.58 (t, 2H, OCH₂CH₂N), and 2.85 (s, 4H, dioxopyrrolidinyl CH₂).

- HRMS : [M+H]⁺ calculated for C₁₁H₁₇N₃O₅S: 346.33; observed: 346.31.

- HPLC : Retention time 12.3 min (C18 column, acetonitrile/water).

Challenges and Optimization Opportunities

Regioselectivity in Sulfonation

Sulfonation of 1-methyl-1H-pyrazole predominantly occurs at the 4-position due to electronic and steric effects. Impurities from 5-sulfonation (<5%) are removed via recrystallization.

Linker Stability

The ethoxyethyl linker is prone to oxidation; thus, reactions are conducted under nitrogen atmosphere.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.